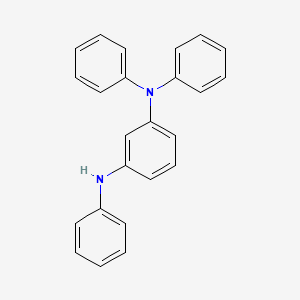

N1,N1,N3-Triphenylbenzene-1,3-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H20N2 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

1-N,3-N,3-N-triphenylbenzene-1,3-diamine |

InChI |

InChI=1S/C24H20N2/c1-4-11-20(12-5-1)25-21-13-10-18-24(19-21)26(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,25H |

InChI Key |

SLWKZPBLYVPJKI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for N1,n1,n3 Triphenylbenzene 1,3 Diamine and Its Derived Architectures

Advanced Strategies for Core Compound Synthesis

Advanced synthetic strategies for the core N1,N1,N3-triphenylbenzene-1,3-diamine compound primarily involve the creation of specific C-N bonds on a benzene (B151609) ring. Palladium-catalyzed reactions are the cornerstone of these methods.

The formation of aryl-nitrogen bonds through palladium catalysis is a powerful tool in modern organic synthesis. wikipedia.org These methods offer a significant improvement over harsher, classical techniques like nucleophilic aromatic substitution. wikipedia.org The starting materials are typically aryl halides or triflates and primary or secondary amines. organic-chemistry.org

The Buchwald-Hartwig amination stands as a premier method for the synthesis of arylamines via palladium-catalyzed cross-coupling. wikipedia.org This reaction has revolutionized C-N bond formation due to its broad substrate scope and mild reaction conditions. wikipedia.org The synthesis of the target molecule can be envisioned through a double amination of a 1,3-dihalobenzene with aniline (B41778) and diphenylamine (B1679370).

The efficiency of the Buchwald-Hartwig reaction is highly dependent on the choice of catalyst, ligand, base, and solvent. For the coupling of aryl bromides with secondary amines like diphenylamine, specific catalyst systems have been optimized to achieve high yields. nih.gov Bulky, electron-rich phosphine (B1218219) ligands are crucial for enhancing catalyst activity. nih.gov

Table 1: Optimized Conditions for Buchwald-Hartwig Amination of Bromobenzene with Various Amines

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Diphenylamine | [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Toluene | 98 |

| Carbazole (B46965) | [Pd(allyl)Cl]₂ / TrixiePhos | LiOtBu | Toluene | 95 |

| Phenoxazine | [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Toluene | 99 |

| Phenothiazine | [Pd(allyl)Cl]₂ / XPhos | NaOtBu | Toluene | 99 |

Data sourced from a study on the synthesis of organic semiconductors. nih.gov

This table demonstrates the high efficiency of palladium catalysis for forming C-N bonds with various aromatic amines, including diphenylamine, which is a key structural component of the target molecule.

Synthesizing an unsymmetrical molecule like this compound often requires sequential coupling reactions. This approach involves the stepwise introduction of the different amine substituents, leveraging differences in reactivity. A plausible route starts with a mono-amination of a 1,3-dihalobenzene (e.g., 1,3-dibromobenzene) with one equivalent of aniline. The resulting intermediate, N-phenyl-3-bromoaniline, is then subjected to a second Buchwald-Hartwig coupling with diphenylamine to yield the final product.

The success of such a sequential strategy often hinges on using different catalyst systems for each step, as a catalyst efficient for one transformation may be ineffective for the next. cmu.edu For instance, the initial arylation of a primary amine might proceed well with a Pd(OAc)₂/BINAP system, while the subsequent arylation of the resulting secondary amine may require a different ligand, such as Xantphos, to achieve a good yield and avoid side reactions. cmu.edu

Table 2: Catalyst Systems for Sequential N-Arylation

| Coupling Step | Reactants | Catalyst System | Outcome |

|---|---|---|---|

| Step 1 | Primary Amine + Aryl Bromide 1 | Pd(OAc)₂ / (rac)-BINAP | Forms Alkylarylamine |

| Step 2 | Alkylarylamine + Aryl Bromide 2 | Pd₂(dba)₃ / Ligand 3 or Pd(OAc)₂ / Xantphos | Forms Alkyldiarylamine |

This table illustrates the principle that different catalyst systems are often required for sequential arylation steps. cmu.edu

A key challenge in the sequential synthesis of this compound from a 1,3-dihalobenzene is achieving selective mono-amination in the first step. Preventing the formation of the symmetrical bis-aminated product is crucial. Recent studies have demonstrated that highly chemoselective mono-amination of dichlorobenzenes can be achieved with high yields using well-defined N-heterocyclic carbene (NHC)-palladium complexes as catalysts. researchgate.net This provides a viable pathway to the necessary mono-halo aniline intermediate.

The regioselectivity of such reactions is influenced by a combination of steric and electronic factors of both the substrate and the catalyst system. Careful optimization of reaction conditions allows for the isolation of the desired mono-arylated product as the major or sole product. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation

Mechanistic Investigations of this compound Synthetic Pathways

The synthetic pathways leading to this compound are predominantly governed by the mechanism of the Buchwald-Hartwig amination. The generally accepted catalytic cycle involves three primary steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. wikipedia.org

Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amide complex. wikipedia.org

Reductive Elimination : The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. wikipedia.org

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenated byproducts. wikipedia.org The choice of a bulky, electron-rich phosphine ligand is critical as it promotes the desired reductive elimination step and suppresses side reactions. wikipedia.org In some palladium-catalyzed diaminations, a more complex mechanism involving a Pd(IV) intermediate has been proposed, which is formed via oxidative addition of an aminating reagent to a Pd(II) complex. organic-chemistry.org

Rational Design and Synthesis of this compound Derivatives

The synthetic methodologies described, particularly the Buchwald-Hartwig amination, provide a powerful platform for the rational design and synthesis of a wide array of derivatives based on the this compound scaffold. By systematically varying the aryl halide and amine coupling partners, chemists can tune the steric and electronic properties of the final molecule.

This approach has been used to synthesize novel star-shaped organic semiconductors with high fluorescent quantum yields. nih.gov For example, using a central core like 1,3,5-tribromobenzene (B165230) and coupling it with various aromatic amines such as carbazole or diphenylamine allows for the creation of materials with specific optoelectronic properties. The modularity of the Buchwald-Hartwig reaction enables the construction of a diverse library of triarylamine derivatives from readily available starting materials. rsc.org

Table 3: Synthesis of Triarylamine Derivatives via Buchwald-Hartwig Coupling

| Aryl Halide | Amine | Product | Yield (%) |

|---|---|---|---|

| 1-Bromo-4-butylbenzene | Diphenylamine | 4-Butyl-N,N-diphenylaniline | 81 |

| 1-Bromo-3,4,5-trimethoxybenzene | Diphenylamine | N,N-Diphenyl-3,4,5-trimethoxyaniline | 80 |

| 1,3-Dibromobenzene | Diphenylamine | 3-Bromo-N,N-diphenylaniline | 75 |

| 2-Bromo-9,9-dibutylfluorene | Diphenylamine | 9,9-Dibutyl-N,N-diphenyl-9H-fluoren-2-amine | 91 |

Data from a study on the amination of aryl bromides with diphenylamine. rsc.org

Incorporation into Boron-Nitrogen Embedded π-Conjugated Systems (e.g., DABNA Derivatives)

The integration of boron and nitrogen atoms into π-conjugated systems has been a significant strategy for developing novel optoelectronic materials. nih.govresearchgate.net These multi-BN doped systems exhibit unique electronic and photophysical properties due to the isoelectronic relationship between the B-N and C-C units. researchgate.net The number, location, and orientation of these BN units can significantly impact the material's properties. researchgate.net

While the synthesis of various boron-nitrogen doped systems is an active area of research, specific methodologies detailing the direct incorporation of this compound into diazaborin (DABNA) derivatives or similar B-N embedded π-conjugated frameworks are not extensively documented in publicly available scientific literature. General strategies for creating multi-BN systems often involve the cyclization of precursors containing both boron and nitrogen moieties, but a direct synthetic route from this compound to a DABNA derivative has not been prominently reported.

Fluorene-based Derivative Synthesis

Fluorene (B118485) and its derivatives are a critical class of compounds in materials science, known for their high fluorescence quantum yields, thermal stability, and photoconducting properties. mdpi.com These characteristics make them suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. mdpi.com

The synthesis of fluorene derivatives can be achieved through various methods, such as the Suzuki coupling reaction to introduce aryl groups onto the fluorene core. dyestuffintermediates.com However, a direct and detailed synthetic pathway starting from this compound to produce a fluorene-based derivative is not well-documented in the surveyed scientific literature. While the triphenylamine (B166846) moiety is a common component in fluorene-based materials to enhance their hole-transporting properties, the specific use of this compound as a direct precursor in the synthesis of fluorene architectures has not been explicitly described in the available research.

Pyridine (B92270) and Carbazole Functionalizations

The functionalization of aromatic diamines with heterocyclic moieties like pyridine and carbazole is a key strategy for developing materials with tailored electronic and photophysical properties. Pyridine-containing compounds are often used in the synthesis of polyimides and as ligands in coordination chemistry, while carbazole derivatives are widely employed in organic electronics due to their excellent hole-transporting capabilities and high thermal stability. nih.govresearchgate.net

A new series of diamines containing pyridine rings has been prepared through the condensation of chloronitropyridine with dihydroxybenzenes, followed by reduction. researchgate.net Similarly, carbazole derivatives can be synthesized through methods like the Friedel-Crafts acylation of N-alkyl-carbazoles. researchgate.net Despite the general interest in these functionalizations, specific and detailed synthetic methodologies for the direct reaction of this compound with pyridine or carbazole units are not readily found in the reviewed scientific literature. The synthesis of related structures, such as 2,3-diamino pyridine, involves the reduction of 2,3-dinitro pyridine. google.com

Advanced Spectroscopic and Structural Characterization of N1,n1,n3 Triphenylbenzene 1,3 Diamine Architectures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Specific ¹H NMR and ¹³C NMR spectroscopic data for N1,N1,N3-Triphenylbenzene-1,3-diamine, which would provide detailed insights into its molecular structure, are not available in the reviewed literature. This analysis would be essential to confirm the proton and carbon environments within the molecule, including the chemical shifts and coupling constants for the aromatic protons and carbons of the benzene (B151609) and phenyl rings, as well as the signals corresponding to the amine groups.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

While the predicted molar mass of this compound is 336.43 g/mol , specific experimental mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass confirmation and fragmentation patterns from techniques like electron ionization (EI) or electrospray ionization (ESI), are not documented in available scientific sources. Such data would be critical for unequivocally confirming the molecular formula C24H20N2 and understanding the compound's fragmentation pathways under ionization.

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

There are no published single-crystal X-ray diffraction studies for this compound. This type of analysis is crucial for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. It would also reveal the intermolecular interactions and crystal packing, which influence the material's bulk properties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Vibrational Modes

Detailed experimental Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound are not available. IR spectroscopy would identify the characteristic vibrational modes, particularly the N-H and C-N stretching frequencies of the diamine functional groups and the vibrations associated with the aromatic rings. UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, revealing its absorption properties and offering insights into the conjugation and electronic structure.

Electronic Structure and Photophysical Properties of N1,n1,n3 Triphenylbenzene 1,3 Diamine Derived Systems

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Levels and Spatial Localization

In triarylamine-based molecules, the highest occupied molecular orbital (HOMO) is typically localized on the electron-donating triphenylamine (B166846) unit, while the lowest unoccupied molecular orbital (LUMO) resides on the acceptor moiety or the core of the molecule. For N1,N1,N3-Triphenylbenzene-1,3-diamine, the central m-phenylenediamine (B132917) unit, substituted with three phenyl groups, would constitute the core.

Theoretical calculations on similar triphenylamine derivatives often show that the HOMO energy levels can be tuned by modifying the donor strength of the amine substituents. nih.gov The spatial separation of the HOMO and LUMO is a critical factor influencing the charge transfer characteristics and the efficiency of processes like thermally activated delayed fluorescence (TADF). In many donor-acceptor systems, a significant spatial overlap between the HOMO and LUMO is often desired for efficient charge transfer.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Related Compounds

| Compound/System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| Triphenylamine (TPA) derivatives | -5.16 to -5.79 | Varies | Varies | nih.gov |

| Dithieno[2,3-D:2ʹ,3ʹ-Dʹ]-benzo[1,2-B:4,5-Bʹ] dithiophene based donor | Varies | Varies | 2.715 | researchgate.net |

| N-(p-diethylaminobenzylidene)p-nitroaniline (DBN) | - | - | 2.94 | nih.gov |

This table presents data for related compounds to illustrate typical energy ranges, as specific data for this compound is not available.

Singlet and Triplet Excited State Energetics (S1 and T1) and Interplay

The energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) is a crucial parameter that governs the photophysical behavior of a molecule, particularly its potential for TADF. In molecules designed for TADF, a small ΔEST is essential to facilitate the reverse intersystem crossing (RISC) from the T1 to the S1 state.

For donor-acceptor molecules, the nature of the S1 and T1 states can be complex, often involving a mixture of locally excited (LE) and charge-transfer (CT) character. The relative energies of these states are highly sensitive to the molecular geometry and the surrounding environment.

Thermally Activated Delayed Fluorescence (TADF) Mechanisms and Efficiency

TADF is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive, thereby significantly enhancing the efficiency of organic light-emitting diodes (OLEDs). This process relies on the efficient conversion of triplet excitons to singlet excitons via RISC.

Reverse InterSystem Crossing (RISC) Dynamics and Rate Constants

The rate of reverse intersystem crossing (kRISC) is a key determinant of TADF efficiency. A high kRISC is necessary to outcompete non-radiative decay pathways from the triplet state. The magnitude of kRISC is strongly dependent on the ΔEST and the spin-orbit coupling between the S1 and T1 states. While specific kRISC values for this compound are not available, studies on other TADF materials provide insights into the factors influencing this rate.

Narrowband Emission Characteristics and Color Purity

The development of TADF emitters with narrowband emission is crucial for achieving high color purity in display applications. The emission spectrum is determined by the energy difference between the S1 and the ground state (S0). The rigidity of the molecular structure in the excited state can contribute to narrower emission profiles.

Photoluminescence Quantum Yield (PLQY) Investigations in Solution and Solid State

The photoluminescence quantum yield (PLQY) is a measure of the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The PLQY can be significantly different in solution compared to the solid state due to factors such as aggregation-caused quenching (ACQ) or aggregation-induced emission (AIE). For many organic fluorophores, the PLQY decreases in the solid state due to intermolecular interactions that promote non-radiative decay. rsc.org

Charge Transfer (CT) Characteristics and Intramolecular Electronic Interactions

In donor-acceptor molecules like this compound, the absorption of light can lead to an intramolecular charge transfer (ICT) from the electron-donating triphenylamine moieties to the central core. The efficiency and dynamics of this charge transfer are governed by the electronic coupling between the donor and acceptor units and their relative orientation.

Spectroscopic studies of related systems often reveal the formation of ICT states, which can have distinct photophysical properties compared to the locally excited states. scirp.org The polarity of the solvent can also play a significant role in stabilizing CT states, often leading to a red-shift in the emission spectrum with increasing solvent polarity.

Applications in Organic Electronic Devices Utilizing N1,n1,n3 Triphenylbenzene 1,3 Diamine Scaffolds

Hole-Transporting Materials (HTMs) in Organic Light-Emitting Diodes (OLEDs)

Triarylamine derivatives are quintessential hole-transporting materials (HTMs) in OLEDs, facilitating the efficient transport of holes from the anode to the emissive layer. The performance of an HTM is dictated by its hole mobility, thermal stability, and appropriate highest occupied molecular orbital (HOMO) energy level for seamless charge injection from the anode.

Another example of a high-performance HTM based on a triphenylamine (B166846) structure is 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline (TPA-2ACR) . This material, when used as an HTM in a yellow phosphorescent OLED, resulted in a device with a current efficiency of 55.74 cd/A, a power efficiency of 29.28 lm/W, and an EQE of 21.59%. researchgate.net These values significantly surpassed those of a reference device using 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane (TAPC). researchgate.net The strong electron-donating nature of the triphenylamine moiety in TPA-2ACR contributes to its superior hole-transporting ability. researchgate.net

Given the structural similarities, it is plausible that N1,N1,N3-Triphenylbenzene-1,3-diamine would also exhibit robust performance as an HTM, characterized by good hole mobility and thermal stability.

Table 1: Performance of OLEDs with Triarylamine-based Hole-Transporting Materials

| HTM | Device Type | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Source(s) |

| TDAB-BP | Blue OLED | 9.34 | 5.89 | 6.61 | rsc.org |

| NPB | Blue OLED (Ref.) | 7.12 | 4.90 | 5.31 | rsc.org |

| TPA-2ACR | Yellow Phosphorescent | 55.74 | 29.28 | 21.59 | researchgate.net |

| TAPC (Ref.) | Yellow Phosphorescent | 32.53 | 18.58 | 10.6 | researchgate.net |

Hole-Injecting Materials (HIMs) in OLED Architectures

Efficient hole injection from the anode (typically indium tin oxide, ITO) into the hole-transporting layer is critical for achieving low driving voltages and high device efficiency in OLEDs. A dedicated hole-injecting material (HIM) is often employed to reduce the energy barrier between the anode and the HTL. Materials with appropriate HOMO energy levels that can bridge the work function of the anode and the HOMO of the HTL are ideal for this purpose.

While there is no specific data on this compound as a primary HIM, its triphenylamine core suggests it could facilitate efficient hole injection. For instance, studies on acridine-triphenylamine based materials like TPA-1A have shown that they not only function as excellent HTMs but also demonstrate superior hole injection efficiencies compared to standard materials like NPB. wikipedia.org This enhanced injection is often attributed to a better energy level alignment with the anode, reducing the hole injection barrier.

Host Materials for Phosphorescent and Thermally Activated Delayed Fluorescence (TADF) Emitters in OLEDs

In phosphorescent and TADF OLEDs, the host material plays a crucial role in dispersing the emitter molecules, transporting charge carriers, and ensuring efficient energy transfer to the guest emitter. An ideal host material should possess a high triplet energy to confine the excitons on the phosphorescent or TADF guest, preventing back energy transfer and subsequent efficiency loss.

Derivatives of 1,3,5-triphenylbenzene (B1329565) have been successfully employed as host materials. For example, a series of starburst host materials with a 1,3,5-triphenylbenzene (TPB) core, peripherally modified with carbazole (B46965) (donor) and diphenylphosphine (B32561) oxide (DPPO) (acceptor) units, have been synthesized for blue phosphorescent OLEDs. rsc.org A device using a bipolar host from this series doped with the blue emitter FIrpic achieved a low turn-on voltage of 3.3 V, a maximum current efficiency of 32.2 cd A⁻¹, and a maximum EQE of 16.5%. rsc.org

For TADF emitters, the host material also influences the guest's photophysical properties. acs.org A well-known TADF emitter, DMAC-TRZ , has been studied in various host materials to understand guest-host interactions. acs.org The choice of host can significantly impact the efficiency of the TADF mechanism. acs.org Given its rigid structure and potential for high triplet energy, this compound could serve as a viable host material, particularly for green and red emitters where the triplet energy requirement is less stringent than for blue emitters. For instance, the common green phosphorescent emitter Ir(ppy)3 has been successfully incorporated into various host materials to achieve high-efficiency OLEDs. nih.govossila.com

Table 2: Performance of Phosphorescent OLEDs with Different Host Materials

| Host Material | Emitter | Max. Current Efficiency (cd/A) | Max. EQE (%) | Source(s) |

| TPB-based | FIrpic | 32.2 | 16.5 | rsc.org |

| PhCAR-2ACR | PO:O1 | - | - | researchgate.net |

| CBP | PO:O1 | - | - | researchgate.net |

Electron-Transporting and Hole-Blocking Materials (ETMs/HBMs)

While triarylamines are predominantly p-type materials (hole-transporting), modifications to their molecular structure can induce n-type (electron-transporting) characteristics or enhance their hole-blocking capabilities. An effective hole-blocking layer (HBL) is essential in many OLED architectures to prevent holes from leaking past the emissive layer into the electron-transporting layer (ETL), which would lead to reduced recombination efficiency.

Materials with a high ionization potential (a deep HOMO level) can function as efficient HBMs. While this compound itself is expected to be primarily a hole-transporter, its derivatives could be engineered for hole-blocking functions. For instance, incorporating electron-withdrawing groups into the triarylamine scaffold can lower the HOMO energy level, thereby creating a barrier for holes. A study on various hole-blocking materials in green fluorescent OLEDs demonstrated that the choice of HBM, such as Bphen , Alq3 , and TPBi , significantly affects device performance by confining charge carriers and excitons within the emissive layer. mdpi.com

Charge Carrier Mobility Studies in Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of organic circuits and provide a direct method to measure the charge carrier mobility of a material. The mobility of holes and electrons in the semiconductor layer is a key parameter determining the performance of OFETs and is also indicative of the material's charge-transporting capabilities in other devices like OLEDs.

While there are no specific OFET mobility data for this compound in the reviewed literature, studies on other triarylamine derivatives have shown high hole mobilities. For example, phenylethenyl-substituted triphenylamines have demonstrated hole drift mobilities exceeding 10⁻² cm²/Vs. researchgate.net The bridged-triphenylamine starburst molecule has also shown enhanced performance in electroluminescent devices due to its stabilized oxidative state and increased HOMO energy level. researchgate.net These findings suggest that the triphenylamine core is conducive to efficient hole transport. It is reasonable to infer that this compound would exhibit significant hole mobility, making it a candidate for p-channel OFETs.

Mechanisms of Device Efficiency and Operational Stability Enhancement

The chemical structure of this compound and its derivatives plays a crucial role in enhancing OLED efficiency and stability through several mechanisms:

Improved Charge Balance: By possessing suitable energy levels and high charge mobility, these materials can facilitate balanced injection and transport of holes and electrons, leading to a higher probability of radiative recombination in the emissive layer. Bipolar host materials, which can transport both holes and electrons, are particularly effective in achieving charge balance. rsc.orgnih.gov

High Thermal and Morphological Stability: The rigid, starburst-like structure of many triarylamine derivatives contributes to high glass transition temperatures (Tg) and decomposition temperatures (Td). rsc.orgnih.gov This thermal stability prevents the deformation of the thin film layers during device operation, especially at high temperatures, thus enhancing operational lifetime.

Exciton (B1674681) Confinement: When used as a host or in a hole-blocking layer, a high triplet energy is crucial to confine the excitons generated on the guest emitter molecules within the emissive layer. acs.org This prevents exciton quenching at the interface with adjacent layers, thereby boosting the quantum efficiency.

Reduced Intermolecular Interactions: The non-planar, propeller-like structure of triphenylamine derivatives can inhibit strong intermolecular π-π stacking. mdpi.com This helps to suppress aggregation-caused quenching, which is a common cause of reduced efficiency in the solid state.

Table of Mentioned Chemical Compounds

| Abbreviation/Name | Full Chemical Name |

| This compound | This compound |

| TDAB-BP | N1,N1,N3,N3-tetra([1,1′-biphenyl]-4-yl)-N5,N5-diphenylbenzene-1,3,5-triamine |

| NPB | 4,4′-bis[N-(1-naphthyl)-N-phenyl-amino]-biphenyl |

| TPA-2ACR | 4-(9,9-dimethylacridin-10(9H)-yl)-N-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-N-phenylaniline |

| TAPC | 1,1-Bis[(di-4-tolylamino)phenyl]cyclohexane |

| TPA-1A | 4-(9,9-diphenylacridin-10(9H)-yl)-N-(4-(9,9-diphenylacridin-10(9H)-yl)phenyl)-N-phenylaniline |

| TPB | 1,3,5-triphenylbenzene |

| FIrpic | bis(4,6-difluorophenylpyridinato-N,C2')picolinate |

| DMAC-TRZ | 9,9-dimethyl-9,10-dihydroacridine and 2,4,6-triphenyl-1,3,5-triazine (B147588) donor-acceptor molecule |

| Ir(ppy)3 | Tris[2-phenylpyridinato-C2,N]iridium(III) |

| Bphen | 4,7-diphenyl-1,10-phenanthroline |

| Alq3 | Tris(8-hydroxyquinoline)aluminum |

| TPBi | 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) |

| ITO | Indium tin oxide |

Computational and Theoretical Investigations of N1,n1,n3 Triphenylbenzene 1,3 Diamine Systems

Density Functional Theory (DFT) Calculations for Ground and Excited State Properties

Density Functional Theory (DFT) has become a primary method for ground-state electronic structure calculations in molecular quantum chemistry due to its favorable balance of computational cost and accuracy. DFT calculations can provide detailed insights into the molecular geometry, electronic distribution, and energy levels of N1,N1,N3-Triphenylbenzene-1,3-diamine in both its ground and excited states.

A key structural feature of TPA and its derivatives is the twist angle of the phenyl groups relative to the central nitrogen atom. In the ground state of TPA, this angle is calculated to be around 41.8-42.3 degrees. Upon excitation to the singlet or triplet state, this twist angle tends to decrease, indicating a flattening of the molecule. This change in geometry has significant implications for the molecule's photophysical properties.

DFT calculations also allow for the determination of frontier molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial parameter that influences the electronic and optical properties of the molecule. For TPA, the HOMO-LUMO gap in the ground state has been calculated to be approximately 4.42 eV. This gap changes significantly in the excited states, narrowing to around 0.28 eV in the singlet excited state and 1.39 eV in the triplet state.

Table 1: Calculated Properties of Triphenylamine (B166846) (TPA) using DFT (B3LYP/6-31+g(d,p)) Data is for the related compound Triphenylamine and serves as an illustrative example.

| State | Average Phenyl Twist Angle (degrees) | HOMO-LUMO Gap (eV) |

| Ground State (S0) | 41.8 | 4.42 |

| Singlet Excited State (S1) | 39.1 | 0.28 |

| Triplet State (T1) | 38.5 | 1.39 |

| Source: |

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties Simulation

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is widely used to study the excited-state properties of molecules and predict their optical behavior. It is a cost-effective method for calculating electronic absorption spectra, providing vertical excitation energies with a typical accuracy of around 0.3 eV.

By applying TD-DFT, researchers can simulate the UV-Vis absorption and emission (fluorescence and phosphorescence) spectra of molecules like this compound. These simulations provide information on the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of the electronic transitions, which relate to the intensity of the absorption.

For example, in studies of triphenylamine-based dyes, TD-DFT calculations have been used to predict their absorption and emission spectra. The choice of functional and basis set, as well as the inclusion of solvent effects (e.g., through the Polarizable Continuum Model, PCM), can significantly impact the accuracy of the predicted spectra. For instance, the M05 functional has been found to accurately predict the maximum absorption wavelength when solvent effects are considered.

The application of TD-DFT to systems like this compound would allow for the prediction of its color and luminescence properties, guiding the design of new materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or dye-sensitized solar cells.

Table 2: Illustrative TD-DFT Data for a Triphenylamine-based Dye (Dye7) Data is for a related triphenylamine-based dye and serves as an illustrative example.

| Property | Calculated Value |

| Maximum Absorption Wavelength (λmax) | Varies with functional and solvent model |

| Maximum Fluorescence Wavelength | Calculated using TD-DFT with M05-2X/6–31+G(d,p) level of theory |

| Source: |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While no specific MD simulation studies focused on this compound were identified in the search results, this technique is highly valuable for understanding the conformational flexibility and intermolecular interactions of such molecules.

For a molecule with multiple phenyl rings like this compound, MD simulations could be used to explore the potential energy surface associated with the rotation of these rings. This would provide insights into the different stable conformations the molecule can adopt and the energy barriers between them.

Furthermore, MD simulations are crucial for studying how these molecules behave in condensed phases, such as in thin films or solutions. By simulating a system containing many molecules, one can investigate intermolecular packing, which strongly influences the bulk material properties, including charge transport and luminescence efficiency. These simulations can help to understand how the non-planar structure of triphenylamine-like molecules can inhibit aggregation, a desirable property for many organic electronic applications.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively.

The search did not yield any specific QSAR or QSPR studies centered on this compound or its close derivatives. However, the development of such models would be a powerful strategy for the predictive design of new materials. By synthesizing and characterizing a library of this compound variants, one could build a QSPR model that relates calculated molecular descriptors (e.g., HOMO/LUMO energies, dipole moment, polarizability) to experimentally measured properties (e.g., luminescence quantum yield, charge carrier mobility). This model could then be used to screen virtual libraries of novel compounds and identify promising candidates for synthesis, thereby accelerating the materials discovery process.

Prediction of Electronic and Photophysical Parameters for Novel this compound Variants

Computational methods, particularly DFT and TD-DFT, are not only for understanding existing molecules but also for designing new ones with desired properties. By systematically modifying the structure of this compound in silico, it is possible to predict how these changes will affect its electronic and photophysical parameters.

For example, one could computationally explore the effects of adding electron-donating or electron-withdrawing groups to the phenyl rings or the central benzene (B151609) ring. These substitutions would be expected to modulate the HOMO and LUMO energy levels, thereby tuning the HOMO-LUMO gap and, consequently, the absorption and emission wavelengths. Computational screening can predict these changes, allowing researchers to prioritize the synthesis of the most promising novel variants of this compound for specific applications. Studies on related dye systems have shown that the inclusion of moieties like thiophene (B33073) as a π-spacer can be an effective strategy for modifying the optical and electronic properties.

Future Research Directions and Emerging Paradigms for N1,n1,n3 Triphenylbenzene 1,3 Diamine Based Materials

Rational Design Principles for Enhanced Optoelectronic Performance

The optoelectronic properties of materials derived from the N1,N1,N3-Triphenylbenzene-1,3-diamine scaffold are intrinsically linked to their molecular architecture. Future design strategies will focus on fine-tuning this architecture to achieve targeted performance enhancements in OLEDs and other organic electronic devices.

A primary research thrust is the development of high-efficiency emitters exhibiting Thermally Activated Delayed Fluorescence (TADF). This involves creating molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which allows for the harvesting of non-emissive triplet excitons. For diamine-based structures, this is often achieved by strategically linking the electron-donating diamine core to an electron-accepting moiety. For instance, the design of trigonal donor-acceptor molecules, where diphenylamino groups are connected to a central electron-deficient core like 2,4,6-tricyanobenzene, has led to photoluminescence quantum efficiencies approaching 100%. researchgate.net

Another key design principle is the modulation of steric hindrance. Bulky substituents can be introduced to the molecular framework to control intermolecular interactions. This strategy is crucial for mitigating aggregation-caused quenching (ACQ), a phenomenon where molecules in the solid state form aggregates that quench luminescence, thereby reducing device efficiency. By carefully engineering the steric profile, it is possible to maintain high emission efficiency even in neat films or at high doping concentrations. For example, introducing methyl groups at specific positions on the phenylene linker of triarylborane compounds has been shown to enhance TADF by modifying the molecular conformation. semanticscholar.org

Furthermore, the core structure can be modified to optimize its function as a hole-transporting material (HTM). The triphenylamine (B166846) moiety is a well-established building block for HTMs. numberanalytics.com Future designs will explore the synthesis of more complex derivatives, such as N1,N1,N3,N3-tetra([1,1′-biphenyl]-4-yl)-N5,N5-diphenylbenzene-1,3,5-triamine, to enhance thermal stability and hole mobility. researching.cn The goal is to achieve higher HOMO (Highest Occupied Molecular Orbital) energy levels for better energy alignment with the anode and the emissive layer, facilitating efficient hole injection and transport. numberanalytics.com

Table 1: Rational Design Strategies and Their Impact on Performance

| Design Principle | Strategy | Target Property | Expected Outcome |

| TADF Emitter Design | Introduce electron-accepting groups to the diamine core. | Small ΔEST | High exciton (B1674681) utilization (approaching 100%). researchgate.net |

| Quenching Mitigation | Incorporate bulky substituents to increase steric hindrance. | Reduced intermolecular interactions | Prevention of aggregation-caused quenching; high solid-state luminescence efficiency. |

| Color Tuning | Modify the electronic nature of donor/acceptor groups. | Altered HOMO/LUMO levels | Systematic shift of emission wavelength (e.g., from blue to green). |

| Hole Transport | Extend conjugation; form stable amorphous glasses. | High HOMO level; good film morphology | Improved hole injection/mobility; enhanced device stability. numberanalytics.comresearching.cn |

Exploration of Novel Device Architectures and Integration Strategies

Beyond the molecular level, significant performance gains can be realized by integrating this compound-based materials into novel device architectures. Traditional OLEDs rely on a host-guest system where an emitter is doped into a host material to prevent aggregation quenching. unamur.be However, this co-evaporation process can be complex to control during manufacturing.

An emerging paradigm is the use of ultrathin emitting nanolayers (UENs). unamur.be This doping-free approach involves depositing the emitter as a distinct, extremely thin layer (often less than 1 nanometer). unamur.be Materials derived from this compound, particularly those designed to resist aggregation, are excellent candidates for UEN-based OLEDs. This architecture simplifies the device structure, reduces material loss, and can achieve performance comparable to doped devices. unamur.be For example, a UEN-based red OLED achieved a high current efficiency of 19.3 cd/A with an emitter thickness of just 0.1 nm. unamur.be

Research will also focus on optimizing multilayer OLED device structures. These devices consist of several specialized organic layers, including hole injection (HIL), hole transport (HTL), electron blocking (EBL), emissive (EML), hole blocking (HBL), electron transport (ETL), and electron injection (EIL) layers. numberanalytics.com this compound derivatives are primarily candidates for the HTL, where their high hole mobility and suitable HOMO level are critical for efficiently transporting positive charges from the anode to the emissive layer. numberanalytics.com They can also serve as the host material in the EML for phosphorescent or TADF dopants. The careful selection and stacking of these layers to ensure proper energy level alignment and to confine charge recombination within the emissive layer is paramount for maximizing device efficiency and lifetime.

Table 2: Comparison of OLED Device Architectures

| Feature | Conventional Doped OLED | UEN-Based OLED |

| Emissive Layer | Host material doped with emitter molecules. | A distinct, sub-nanometer layer of pure emitter. unamur.be |

| Fabrication | Requires precise co-evaporation of host and guest. | Simplified fabrication with sequential deposition. unamur.be |

| Key Advantage | Prevents aggregation quenching of emitters. | Doping-free; simplified structure; reduced material loss. unamur.be |

| Material Requirement | Emitter must be soluble in the host. | Emitter should have high intrinsic solid-state luminescence. |

Green Chemistry Approaches and Sustainable Synthetic Methodologies

The synthesis of complex organic molecules like this compound and its derivatives traditionally involves multi-step processes that can be time-consuming and rely on harsh reagents and organic solvents. A significant future direction is the adoption of green chemistry principles to develop more sustainable and efficient synthetic routes.

Microwave-assisted synthesis is a prominent green technology that can dramatically accelerate organic reactions. ijlaindia.orgresearchgate.net The rapid heating induced by microwave irradiation can lead to significantly shorter reaction times, cleaner reactions, and higher yields compared to conventional heating methods. ijlaindia.org This approach is particularly advantageous for reactions like the final amination steps in the synthesis of triphenylamine derivatives, which can be sluggish under conventional conditions.

Sonochemistry, the application of ultrasound to chemical reactions, represents another promising green methodology. This technique can promote reactions in aqueous media, reducing the reliance on volatile organic compounds (VOCs). mdpi.com For the synthesis of triazine derivatives, a related class of nitrogen-containing heterocycles, sonochemical protocols have been shown to produce high yields (>75%) in as little as five minutes using water as the solvent. mdpi.com Applying similar principles to the synthesis of diamine building blocks could offer substantial environmental benefits.

Furthermore, research into solvent-free reaction conditions is gaining traction. ijlaindia.org For example, the cyclotrimerization of nitriles to form triazine rings has been achieved without any solvent, using yttrium salts as a catalyst. ijlaindia.org Exploring catalytic, solvent-free methods for the C-N bond-forming reactions (e.g., Buchwald-Hartwig amination) central to synthesizing triphenylamine structures is a key area for future development. These methods not only reduce waste but are also safer and more economical. ijlaindia.org

Table 3: Comparison of Synthetic Methodologies

| Method | Typical Conditions | Advantages | Relevance to Diamine Synthesis |

| Conventional Heating | High temperatures, long reaction times (hours/days), organic solvents. | Well-established and widely understood. | Traditional route for C-N cross-coupling reactions. |

| Microwave-Assisted | Rapid heating, short reaction times (minutes), often solvent-free. | Increased efficiency, higher yields, cleaner reactions. ijlaindia.org | Accelerating amination and cross-coupling steps. |

| Sonochemistry | Ultrasonic irradiation, often in water, short reaction times. | Use of green solvents (water), energy-efficient. mdpi.com | Potential for aqueous-based synthesis of precursors. |

Advanced In-Operando Characterization Techniques for Device Performance

To understand and overcome the limitations of OLEDs, it is crucial to study their behavior under actual operating conditions. Advanced in-operando characterization techniques, which probe the device as it is functioning, are essential for revealing dynamic processes, charge carrier behavior, and degradation mechanisms that are invisible to standard ex-situ measurements. researching.cnresearchgate.net

Transient Electroluminescence (TEL) is a powerful method for investigating charge transport dynamics. aip.org By applying a voltage pulse and measuring the delay before light emission, TEL can be used to determine the transit times of electrons and holes within the device's nanometer-thick layers. ijlaindia.orgaip.org This technique can disentangle electron and hole transport, allowing researchers to identify which carrier type dominates transport and how this balance changes as the device degrades. aip.org

Spectroscopic techniques provide deep insight into the electronic and chemical processes at play. Operando sum-frequency generation (SFG) spectroscopy can probe the electric fields within buried organic layers, revealing where charge carriers accumulate, for instance, at the interface between the emissive layer and an electron-blocking layer. researchgate.net Time-resolved photoluminescence (PL) spectroscopy, especially when performed at various temperatures, can uncover the mechanisms of light emission, such as the contribution of TADF pathways. researchgate.netacs.org

To pinpoint the exact location and nature of chemical degradation, highly sensitive analytical techniques are being adapted for in-operando or post-operando analysis. Nanoscale chemical depth profiling using advanced mass spectrometry (such as Orbitrap MS with a gas cluster ion beam) can identify degradation products at specific interfaces with nanometer resolution. npl.co.uk This has shown that in blue phosphorescent OLEDs, degradation often occurs at the EML/ETL interface where excitons are concentrated. npl.co.uk Similarly, impedance spectroscopy is a non-destructive electrical method used to analyze degradation by differentiating between changes in the bulk material and at the interfaces. researchgate.net

Table 4: Advanced In-Operando Characterization Techniques for OLEDs

| Technique | Information Gained | Key Insight for Device Performance |

| Transient Electroluminescence (TEL) | Charge carrier transit times. aip.orgresearchgate.net | Disentangles electron/hole transport; identifies charge transport bottlenecks. aip.org |

| Impedance Spectroscopy | AC electrical response (capacitance, resistance) vs. frequency. | Differentiates bulk vs. interfacial degradation; analyzes charge trapping. researchgate.net |

| Electric-Field-Induced Sum-Frequency Generation (EFI-SFG) | Electric field distribution across layers. researchgate.net | Identifies regions of charge carrier accumulation at interfaces. researchgate.net |

| Time-Resolved Photoluminescence | Excited state lifetimes and dynamics. acs.org | Confirms emission mechanisms (e.g., TADF); quantifies efficiency of excited state processes. researchgate.net |

| Nanoscale Chemical Depth Profiling (e.g., OrbiSIMS) | Molecular identification of degradation products at interfaces. npl.co.uk | Pinpoints exact chemical reactions and locations responsible for device failure. npl.co.uk |

Multi-Resonance Emitters and Their Development

A particularly exciting frontier in emitter technology is the development of multi-resonance (MR) materials. These emitters, which often incorporate boron and nitrogen atoms into a rigid polycyclic aromatic framework, exhibit exceptionally narrow emission spectra. This property is highly desirable for creating the saturated, pure colors (red, green, and blue) needed for next-generation high-definition displays, leading to a wider color gamut.

In addition to narrow bandwidths, many MR emitters are designed to function via a TADF mechanism (MR-TADF). This allows them to achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons. The core structures of these emitters, such as the BNCz framework, are synthetically accessible and can be readily modified.

Future research will build upon these foundational MR structures. While this compound itself is not an MR emitter, its electron-donating triphenylamine fragments are key building blocks that could be integrated into novel MR frameworks. The design principles involve creating a rigid, resonance-stabilized structure where the HOMO and LUMO are distributed across different atoms, leading to the characteristic narrow emission. Development efforts focus on strategies such as introducing donor or acceptor groups to tune the emission color and enhance intersystem crossing, or modulating steric hindrance to reduce quenching and improve device stability. The development of stable and efficient blue MR-TADF emitters remains a significant challenge and a primary goal in the field.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.